molecular formula C8H11Cl2N3 B3168484 2-(3-Aminopropylamino)-3,5-dichloropyridine CAS No. 92993-52-7

2-(3-Aminopropylamino)-3,5-dichloropyridine

Cat. No. B3168484
CAS RN: 92993-52-7
M. Wt: 220.1 g/mol
InChI Key: FUDDLIZJYWXWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopropylamino)-3,5-dichloropyridine, also known as DAPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DAPP is a member of the pyridine family of organic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Chemical Synthesis

“N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine” is used in chemical synthesis . It is a compound with a molecular weight of 206.07 and is available in powder form . It is used in various chemical reactions due to its unique structure and properties .

Catalyst in Transfer Hydrogenation

This compound has been used to create a water-soluble Palladium (Pd II) complex, which acts as an efficient catalyst for the transfer hydrogenation of carbonyl compounds . This catalyst is homogeneous, eco-friendly, and reusable, making it an excellent choice for sustainable chemistry .

Radiation Protection

The compound “2-(3-Aminopropylamino)-3,5-dichloropyridine” has been shown to be effective in protecting against radiation-induced carcinogenesis and subsequent life shortening when administered to mice prior to a relatively low dose of ionizing radiation . This suggests potential applications in radiation therapy and protection.

Cancer Therapy

The same study also indicates that this compound could be used as an adjuvant in cancer therapy, reducing the risk of therapy-induced secondary cancers in patients who have an excellent prognosis for cure and long-term survival .

Research in Molecular Biology

The compound has been used in research related to molecular biology . It is part of the chemistries of FDA-approved antisense oligonucleotides, which are used in the treatment of various diseases .

Drug Development

“N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine” could potentially be used in the development of new drugs . Its unique properties and effects make it a compound of interest in pharmaceutical research .

properties

IUPAC Name

N'-(3,5-dichloropyridin-2-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c9-6-4-7(10)8(13-5-6)12-3-1-2-11/h4-5H,1-3,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDDLIZJYWXWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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